2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide
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Overview
Description
2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide is an organic compound with a complex structure that includes fluorine, sulfur, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: The major product would be the corresponding sulfone.
Reduction: The major product would be the corresponding sulfide.
Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
- 2,4-difluoro-N-{4-[(4-fluorophenyl)sulfanyl]methyl}phenyl}benzenecarboxamide
Uniqueness
The presence of the phenylsulfinyl group in 2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide distinguishes it from similar compounds. This functional group can undergo unique chemical transformations, providing opportunities for the development of novel derivatives with potentially enhanced properties.
Properties
IUPAC Name |
N-[4-(benzenesulfinylmethyl)phenyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2S/c21-15-8-11-18(19(22)12-15)20(24)23-16-9-6-14(7-10-16)13-26(25)17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOQQQLWDSWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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